molecular formula C25H24BrN3O3 B243901 2-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide

2-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide

Cat. No. B243901
M. Wt: 494.4 g/mol
InChI Key: UEMQQDFMTNIYHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide is a synthetic compound that belongs to the class of benzamides. It is commonly used in scientific research and has gained significant attention due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It has been found to inhibit the activity of cyclin-dependent kinases and induce cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
2-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide has been shown to exhibit several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in cell proliferation and survival. It has also been shown to exhibit anti-inflammatory and anti-viral properties.

Advantages and Limitations for Lab Experiments

2-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a multi-step process. It has also been extensively studied and its potential therapeutic applications have been well documented. However, one of the limitations of using this compound in lab experiments is its toxicity. It has been found to exhibit cytotoxic effects on normal cells at high concentrations.

Future Directions

There are several future directions for the research on 2-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide. One of the areas of research is to further investigate its potential therapeutic applications in cancer treatment. It can also be studied for its potential use in the treatment of viral infections and inflammatory diseases. Further studies can also be conducted to investigate its mechanism of action and to develop more efficient synthesis methods for this compound.
Conclusion:
In conclusion, 2-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide is a synthetic compound that has gained significant attention due to its potential therapeutic applications. It has been extensively studied and has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. Although it has some limitations, it has several advantages for lab experiments and has several potential future directions for research.

Synthesis Methods

2-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide can be synthesized using a multi-step process. The first step involves the reaction of 4-(4-methoxybenzoyl)-1-piperazine with 2-bromo-4-nitroaniline in the presence of a catalyst. The resulting product is then reduced to 2-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide using a reducing agent such as palladium on carbon.

Scientific Research Applications

2-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide has been extensively used in scientific research due to its potential therapeutic applications. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.

properties

Molecular Formula

C25H24BrN3O3

Molecular Weight

494.4 g/mol

IUPAC Name

2-bromo-N-[4-[4-(4-methoxybenzoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C25H24BrN3O3/c1-32-21-12-6-18(7-13-21)25(31)29-16-14-28(15-17-29)20-10-8-19(9-11-20)27-24(30)22-4-2-3-5-23(22)26/h2-13H,14-17H2,1H3,(H,27,30)

InChI Key

UEMQQDFMTNIYHQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Br

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Br

Origin of Product

United States

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